molecular formula C20H14FNO4S B2637207 4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one CAS No. 840474-95-5

4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one

Cat. No.: B2637207
CAS No.: 840474-95-5
M. Wt: 383.39
InChI Key: NUKLBNRXGJLHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(Benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one is a complex organic compound that features a unique structure combining an indole moiety with a benzenesulfonyl group and a cyclohexadienone ring

Scientific Research Applications

4-[1-(Benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination, often using reagents like Selectfluor.

    Sulfonylation: The benzenesulfonyl group is added via sulfonylation, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Cyclohexadienone Formation: The final step involves the formation of the cyclohexadienone ring, which can be achieved through oxidative cyclization using reagents like potassium permanganate or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as reducing the cyclohexadienone ring to a cyclohexanol derivative using sodium borohydride.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a cyclohexanol derivative.

    Substitution: Formation of various substituted indole derivatives.

Mechanism of Action

The mechanism of action of 4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation, potentially inhibiting the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one: Lacks the fluorine atom, which may affect its biological activity.

    4-[1-(Benzenesulfonyl)-6-chloro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one: Contains a chlorine atom instead of fluorine, which can alter its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in 4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development compared to its analogs.

Properties

IUPAC Name

4-[1-(benzenesulfonyl)-6-fluoroindol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO4S/c21-15-7-6-14-12-19(20(24)10-8-16(23)9-11-20)22(18(14)13-15)27(25,26)17-4-2-1-3-5-17/h1-13,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKLBNRXGJLHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=C(C=C3)F)C4(C=CC(=O)C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.